molecular formula C16H20N2 B248844 METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE

METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE

Cat. No.: B248844
M. Wt: 240.34 g/mol
InChI Key: WBEJJOSWBLYDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring, a benzyl group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE involves the reductive amination of 2-(2-pyridinyl)ethanamine with 4-methylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

    N-Alkylation: Another method involves the N-alkylation of 2-(2-pyridinyl)ethanamine with N-methyl-4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE can undergo oxidation reactions, often resulting in the formation of N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of the pyridine ring or the reduction of the benzyl group to a methyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with transition metals.
  • Employed in organic synthesis as an intermediate for the preparation of more complex molecules.

Biology:

  • Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain biologically active amines.
  • Studied for its interactions with various biological receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
  • Evaluated for its ability to modulate neurotransmitter systems.

Industry:

  • Utilized in the development of specialty chemicals and pharmaceuticals.
  • Applied in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the receptor type and the biological system involved.

Comparison with Similar Compounds

    N-methyl-N-(4-methylphenyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.

    N-methyl-N-(4-chlorobenzyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.

    N-methyl-N-(4-methoxybenzyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a methoxybenzyl group instead of a methylbenzyl group.

Uniqueness: METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE is unique due to the presence of both a methylbenzyl group and a pyridine ring, which confer specific chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential biological activity, making it a compound of interest in various research fields.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N-methyl-N-[(4-methylphenyl)methyl]-2-pyridin-2-ylethanamine

InChI

InChI=1S/C16H20N2/c1-14-6-8-15(9-7-14)13-18(2)12-10-16-5-3-4-11-17-16/h3-9,11H,10,12-13H2,1-2H3

InChI Key

WBEJJOSWBLYDBQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2

Origin of Product

United States

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